6,7,8,9-tetrahydro-5H-carbazol-1-yl-[3-(triazol-1-yl)piperidin-1-yl]methanone
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Overview
Description
6,7,8,9-tetrahydro-5H-carbazol-1-yl-[3-(triazol-1-yl)piperidin-1-yl]methanone is a complex organic compound that features a unique combination of carbazole and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-tetrahydro-5H-carbazol-1-yl-[3-(triazol-1-yl)piperidin-1-yl]methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine in the presence of an acid catalyst such as methanesulfonic acid.
Introduction of the Triazole Moiety:
Coupling of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Fischer indole synthesis and the Huisgen cycloaddition, as well as the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-tetrahydro-5H-carbazol-1-yl-[3-(triazol-1-yl)piperidin-1-yl]methanone can undergo various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
6,7,8,9-tetrahydro-5H-carbazol-1-yl-[3-(triazol-1-yl)piperidin-1-yl]methanone has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer, antiviral, and antimicrobial research.
Materials Science: The compound’s electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 6,7,8,9-tetrahydro-5H-carbazol-1-yl-[3-(triazol-1-yl)piperidin-1-yl]methanone is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s carbazole and triazole moieties may interact with specific enzymes or receptors, leading to the modulation of biological processes such as cell signaling and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9-tetrahydro-5H-carbazole-3-carbonitrile
- C-(3-Methyl-6,7,8,9-tetrahydro-5H-carbazol-1-yl)-methylamine
Uniqueness
6,7,8,9-tetrahydro-5H-carbazol-1-yl-[3-(triazol-1-yl)piperidin-1-yl]methanone is unique due to its combination of carbazole and triazole moieties, which confer distinct electronic and steric properties. This makes it particularly valuable in applications where specific interactions with biological targets or electronic properties are required .
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-carbazol-1-yl-[3-(triazol-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c26-20(24-11-4-5-14(13-24)25-12-10-21-23-25)17-8-3-7-16-15-6-1-2-9-18(15)22-19(16)17/h3,7-8,10,12,14,22H,1-2,4-6,9,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUFQBOPSDSPEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C(=CC=C3)C(=O)N4CCCC(C4)N5C=CN=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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